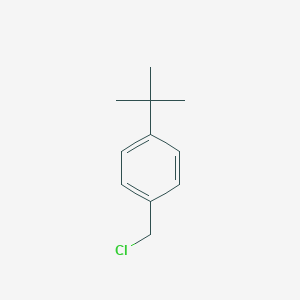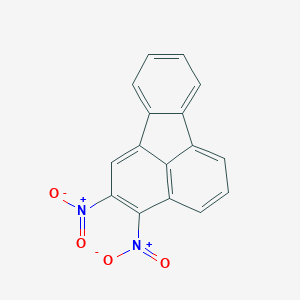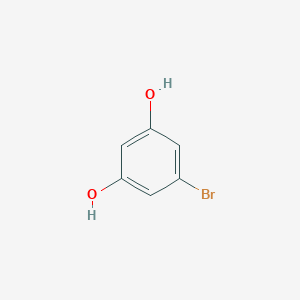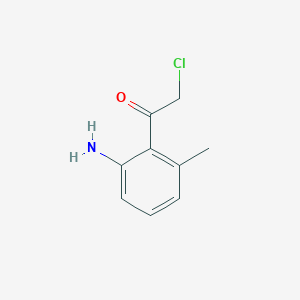
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid (DMABN) is a chemical compound that belongs to the family of bisphosphonates. It is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in treating bone-related diseases such as osteoporosis and bone metastases.
作用机制
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid inhibits bone resorption by binding to hydroxyapatite crystals, the mineral component of bone tissue. It also inhibits the activity of osteoclasts by inducing apoptosis, or programmed cell death. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to inhibit the formation of osteoclasts from their precursors, as well as the resorptive activity of mature osteoclasts. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to inhibit the activity of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway, which is essential for osteoclast function.
Biochemical and Physiological Effects:
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to increase bone mineral density and reduce bone turnover in animal models and human clinical trials. It has also been shown to reduce the incidence of bone fractures in postmenopausal women with osteoporosis. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been shown to have anti-tumor activity in animal models of bone metastases, and has been investigated for its potential in treating other types of cancer. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for other diseases such as atherosclerosis and periodontitis.
实验室实验的优点和局限性
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid is a potent inhibitor of bone resorption and has been extensively studied for its therapeutic potential in treating bone-related diseases. However, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has some limitations for lab experiments. It is a highly reactive compound and can easily form complexes with other molecules, which can interfere with its activity. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid is also relatively insoluble in water, which can make it difficult to administer in animal studies. In addition, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid. One area of interest is the development of more potent and selective bisphosphonates for the treatment of bone-related diseases. Another area of interest is the investigation of the anti-tumor activity of 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid in other types of cancer. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been investigated for its potential in treating other diseases such as atherosclerosis and periodontitis, and further research is needed to determine its effectiveness in these conditions. Finally, the development of new delivery systems for 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid may improve its effectiveness as a therapeutic agent.
合成方法
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid can be synthesized by reacting 1-hydroxybutylidene-1,1-diphosphonic acid (HBDP) with dimethylamine in the presence of a catalyst. The reaction proceeds at room temperature and yields 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been extensively studied for its therapeutic potential in treating bone-related diseases. It has been shown to inhibit bone resorption by targeting osteoclasts, the cells responsible for breaking down bone tissue. 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has also been shown to have anti-tumor activity, making it a potential treatment for bone metastases. In addition, 4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid has been investigated for its potential in treating other diseases such as atherosclerosis and periodontitis.
属性
CAS 编号 |
104361-73-1 |
|---|---|
产品名称 |
4-N,N-Dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid |
分子式 |
C6H17NO7P2 |
分子量 |
277.15 g/mol |
IUPAC 名称 |
[4-(dimethylamino)-1-hydroxy-1-phosphonobutyl]phosphonic acid |
InChI |
InChI=1S/C6H17NO7P2/c1-7(2)5-3-4-6(8,15(9,10)11)16(12,13)14/h8H,3-5H2,1-2H3,(H2,9,10,11)(H2,12,13,14) |
InChI 键 |
VYDQNPISZFUMRU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(O)(P(=O)(O)O)P(=O)(O)O |
规范 SMILES |
CN(C)CCCC(O)(P(=O)(O)O)P(=O)(O)O |
其他 CAS 编号 |
104361-73-1 |
同义词 |
4-N,N-dimethylamino-1-hydroxybutylidene-1,1-diphosphonic acid 4Me2ABD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
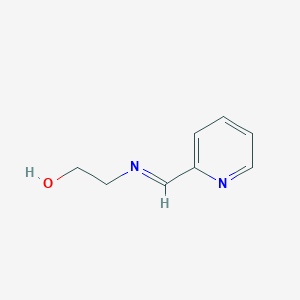

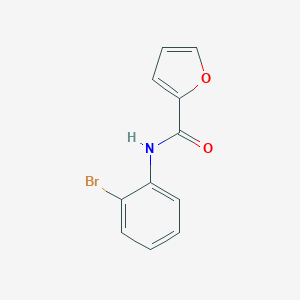
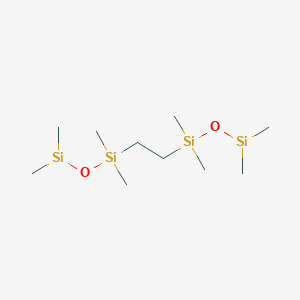
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
